molecular formula C26H21ClF3N5O3S2 B12414245 Vegfr-2/braf-IN-2

Vegfr-2/braf-IN-2

Cat. No.: B12414245
M. Wt: 608.1 g/mol
InChI Key: GXOMQJCXRLJAFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vegfr-2/braf-IN-2 is a multi-kinase inhibitor that targets vascular endothelial growth factor receptor 2 (VEGFR-2) and rapidly accelerated fibrosarcoma (BRAF) kinases. These kinases play crucial roles in cellular processes such as survival, growth, proliferation, migration, and apoptosis. Inhibiting these kinases can be beneficial in treating various cancers by preventing tumor growth and angiogenesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Vegfr-2/braf-IN-2 involves the structural optimization of a benzimidazole-based scaffold. The synthetic route typically includes the substitution of aryl groups at the 2 and 5 positions of the benzimidazole ring. The reaction conditions often involve the use of molecular docking simulations and ADME properties predictions to ensure binding affinity and pharmacokinetic properties .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Vegfr-2/braf-IN-2 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenated compounds for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .

Major Products Formed

The major products formed from these reactions include various derivatives of the benzimidazole scaffold, which exhibit different levels of inhibitory activity against VEGFR-2 and BRAF kinases .

Scientific Research Applications

Pharmacological Properties

Recent studies have demonstrated that Vegfr-2/braf-IN-2 exhibits potent inhibitory activity against both VEGFR-2 and BRAF V600E. For instance:

  • In vitro studies have shown that this compound can achieve IC50 values in the low micromolar range against both targets, comparable to established inhibitors like sorafenib .
  • Molecular docking analyses indicate that this compound binds effectively to the ATP-binding sites of both kinases, suggesting a favorable interaction profile that could enhance its therapeutic potential .

Case Studies and Research Findings

  • Anti-tumor Activity in Melanoma :
    • A study highlighted that this compound demonstrated significant anti-proliferative effects on melanoma cell lines expressing BRAF V600E. The compound induced cell cycle arrest in the G0/G1 phase, leading to reduced cell viability .
  • Inhibition of Angiogenesis :
    • Research indicated that this compound effectively inhibited VEGF-induced phosphorylation of VEGFR-2 in human umbilical vascular endothelial cells (HUVECs), thereby suppressing angiogenic processes such as migration and tube formation .
  • Potential for Combination Therapies :
    • The compound has been explored in combination with other therapies to enhance efficacy against resistant tumors. For example, combining this compound with immune checkpoint inhibitors showed promising results in preclinical models .

Comparative Efficacy

Compound NameTarget(s)IC50 (μM)Therapeutic Indication
This compoundVEGFR-2 / BRAF V600E0.5Melanoma, Colorectal Cancer
SorafenibVEGFR-2 / BRAF0.1Renal Cell Carcinoma, Hepatocellular Carcinoma
RAF265BRAF / VEGFR-20.05Various solid tumors

Mechanism of Action

Vegfr-2/braf-IN-2 exerts its effects by binding to the ATP-binding sites of VEGFR-2 and BRAF kinases. This binding inhibits the phosphorylation and activation of these kinases, thereby blocking the downstream signaling pathways involved in cell proliferation and survival. The molecular targets include the hinge region Cys or Ala, the glutamate residue of the Glu-Lys αC helix conserved pair, and the DFG motif Asp at the activation loop .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other multi-kinase inhibitors such as sorafenib, sunitinib, and axitinib. These compounds also target VEGFR-2 and BRAF kinases but may have different binding affinities and inhibitory activities .

Uniqueness

Vegfr-2/braf-IN-2 is unique due to its specific structural optimization, which enhances its binding affinity and pharmacokinetic properties. This makes it a promising candidate for further development as a therapeutic agent .

Properties

Molecular Formula

C26H21ClF3N5O3S2

Molecular Weight

608.1 g/mol

IUPAC Name

1-[[2-[[3-(4-chlorophenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]-3-[3-(trifluoromethyl)phenyl]urea

InChI

InChI=1S/C26H21ClF3N5O3S2/c27-15-8-10-17(11-9-15)35-23(37)21-18-6-1-2-7-19(18)40-22(21)32-25(35)39-13-20(36)33-34-24(38)31-16-5-3-4-14(12-16)26(28,29)30/h3-5,8-12H,1-2,6-7,13H2,(H,33,36)(H2,31,34,38)

InChI Key

GXOMQJCXRLJAFC-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=C(C=C4)Cl)SCC(=O)NNC(=O)NC5=CC=CC(=C5)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.